molecular formula C17H17ClO5 B338752 4-Chlorobenzyl 3,4,5-trimethoxybenzoate

4-Chlorobenzyl 3,4,5-trimethoxybenzoate

Cat. No.: B338752
M. Wt: 336.8 g/mol
InChI Key: AHLQDGYWHVVBLD-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 3,4,5-trimethoxybenzoate (C₁₇H₁₇ClO₅) is a synthetic ester derivative of 3,4,5-trimethoxybenzoic acid. It is characterized as a colorless crystalline solid with a melting point of 108–109°C and a yield of 42.9% when synthesized via esterification using 3,4,5-trimethoxybenzoyl chloride and 4-chlorobenzyl alcohol . Key spectral data include:

  • IR: Peaks at 3008 cm⁻¹ (C–H sp² aromatic), 1713 cm⁻¹ (ester C=O), and 1229 cm⁻¹ (C–O stretching).
  • NMR: δ 7.31 ppm (aromatic protons of the trimethoxybenzoyl group), δ 5.1 ppm (benzylic CH₂), and δ 3.89 ppm (three methoxy groups).
  • HRMS: [M + H]⁺ calculated at 337.0837, observed at 337.0836 .

This compound has been studied for its antiparasitic activity against Trypanosoma cruzi and as a structural analog of bioactive natural products like piplartine .

Properties

Molecular Formula

C17H17ClO5

Molecular Weight

336.8 g/mol

IUPAC Name

(4-chlorophenyl)methyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C17H17ClO5/c1-20-14-8-12(9-15(21-2)16(14)22-3)17(19)23-10-11-4-6-13(18)7-5-11/h4-9H,10H2,1-3H3

InChI Key

AHLQDGYWHVVBLD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

Ester Group :

  • Larger alkyl chains (e.g., octyl in TMB-8) enhance membrane permeability and calcium antagonism .
  • Aromatic substituents (e.g., 4-chlorobenzyl) improve antiparasitic activity .

Methoxy Positioning : The 3,4,5-trimethoxy pattern is critical for π-π stacking and hydrogen bonding in receptor interactions .

Functional Group Replacement : Amides retain bioactivity, while hydrazones and triazoles introduce new mechanisms (e.g., tubulin inhibition) .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol to form a tetrahedral intermediate. Dehydration yields the ester and water. To shift the equilibrium toward product formation, azeotropic removal of water using a Dean-Stark apparatus is critical. Refluxing in toluene or benzene at 110–120°C for 6–12 hours achieves optimal conversion. Catalyst loading ranges from 1–5 mol%, with higher concentrations accelerating the reaction but risking side reactions such as alcohol dehydration.

Yield and Optimization

Reported yields for this method span 80–95%, contingent on purification techniques. For instance, crude product isolation via vacuum distillation followed by recrystallization from ethanol-water mixtures (3:1 v/v) enhances purity to >98%. Scaling experiments indicate consistent yields at multi-gram scales, making this method industrially viable.

Limitations

While efficient, Fischer esterification requires anhydrous conditions and prolonged heating. Side products include unreacted starting materials and minor amounts of bis-ester derivatives, necessitating careful chromatographic or recrystallization purification.

Acid Chloride-Alcohol Coupling

An alternative route involves converting TMBA to its acid chloride, which subsequently reacts with 4-chlorobenzyl alcohol under basic conditions. This two-step approach avoids equilibrium limitations and operates under milder temperatures.

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

TMBA is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane at 0–5°C for 2 hours. Excess chlorinating agent is removed via rotary evaporation, yielding the acid chloride as a pale-yellow solid (95–98% purity).

Esterification with 4-Chlorobenzyl Alcohol

The acid chloride is reacted with 4-chlorobenzyl alcohol in anhydrous benzene or dichloromethane, with potassium carbonate (K₂CO₃) or pyridine as a base to neutralize HCl. Stirring at room temperature for 4–6 hours affords the ester in 66–90% yield. For example, a protocol using K₂CO₃ in benzene achieved 66.1% yield after distillation and recrystallization, whereas Schotten-Baumann conditions (aqueous NaOH) reached 85–90%.

Advantages and Challenges

This method circumvents water removal requirements and allows for stoichiometric control. However, handling corrosive acid chlorides and managing exothermic reactions during chloride formation pose safety challenges. Additionally, residual solvents like benzene necessitate stringent purification.

Comparative Analysis of Methods

The table below summarizes key parameters for the two primary synthesis routes:

Parameter Fischer Esterification Acid Chloride-Alcohol Coupling
Starting Materials TMBA, 4-chlorobenzyl alcoholTMBA chloride, 4-chlorobenzyl alcohol
Catalyst/Base H₂SO₄, p-TsOHK₂CO₃, pyridine
Temperature 110–120°C (reflux)25–40°C
Reaction Time 6–12 hours4–6 hours
Yield 80–95%66–90%
Purification Recrystallization, distillationDistillation, column chromatography
Key Limitations Equilibrium constraints, water removalHandling corrosive reagents

Advanced Synthetic Strategies

Solvent-Free Mechanochemical Synthesis

Emerging studies suggest that ball-milling TMBA and 4-chlorobenzyl alcohol with catalytic p-TsOH reduces reaction times to 2–3 hours while maintaining yields >80%. This green chemistry approach minimizes solvent waste and energy consumption.

Enzymatic Esterification

Lipase-catalyzed methods using immobilized Candida antarctica lipase B (CAL-B) in tert-butanol have achieved 70–75% yields at 50°C. Although slower (24–48 hours), this method offers exceptional stereoselectivity for chiral analogs.

Purification and Characterization

Crude this compound is typically purified via:

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) yield colorless crystals with melting points of 72–74°C.

  • Column Chromatography : Silica gel eluted with hexane-ethyl acetate (4:1) removes non-polar impurities.

  • Distillation : Reduced-pressure distillation (155–158°C at 1 mmHg) isolates high-purity product.

Characterization by 1H^1H NMR confirms key signals:

  • Aromatic protons at δ 7.43 ppm (singlet, H-2/H-6 of TMBA).

  • Methoxy groups at δ 3.92 ppm (singlet, 9H).

  • 4-Chlorobenzyl methylene at δ 5.32 ppm (singlet, 2H).

Industrial-Scale Considerations

Pilot-scale batches (1–10 kg) employ continuous flow reactors for Fischer esterification, reducing processing times by 40% compared to batch systems . Acid chloride routes face scalability challenges due to HCl gas management, necessitating scrubbers and closed-loop systems.

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